An In-depth Technical Guide to 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established knowledge of the broader pyrrolo[2,3-d]pyrimidine class and proposing a robust synthetic pathway, this document serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a "privileged" structure in medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the development of a multitude of clinically significant therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] The core structure mimics the natural purine bases of DNA and RNA, allowing for interactions with a wide range of biological targets.[3]
4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a specific derivative that combines the established utility of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with the introduction of a cyclopropyl group at the C5 position. The chlorine atom at the C4 position serves as a versatile synthetic handle for introducing various functionalities through nucleophilic aromatic substitution, a common strategy in the synthesis of kinase inhibitors.[4][5] The addition of a cyclopropyl moiety at the C5 position can introduce conformational rigidity and improve metabolic stability, properties that are often sought after in drug design.
This guide will delve into the chemical structure, physicochemical properties, a proposed synthetic route, and the potential applications of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, providing a solid foundation for its use in research and drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the C4 position and a cyclopropyl group at the C5 position.
Caption: Proposed synthetic workflow for 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The first step involves the regioselective iodination of the C5 position of the pyrrole ring. This is a well-established transformation for this heterocyclic system.
Protocol:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic rings.
-
Acetonitrile: This polar aprotic solvent is commonly used for halogenation reactions and effectively dissolves the starting material.
Step 2: Suzuki Coupling with Cyclopropylboronic Acid
The second step is a palladium-catalyzed Suzuki cross-coupling reaction to introduce the cyclopropyl group at the C5 position.
Protocol:
-
To a degassed mixture of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-8 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.
Causality of Experimental Choices:
-
Cyclopropylboronic acid: This is a commercially available and commonly used reagent for introducing cyclopropyl groups via Suzuki coupling.
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): This is a robust and versatile catalyst for Suzuki cross-coupling reactions, known for its high efficiency and functional group tolerance.
-
Base (e.g., Potassium Carbonate): The base is essential for the transmetalation step in the Suzuki catalytic cycle.
-
Solvent System (Dioxane/Water): This solvent mixture is effective for dissolving both the organic and inorganic reagents in the Suzuki coupling.
Reactivity and Potential for Further Functionalization
The primary site of reactivity for 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is the C4-chloro group, which is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, a key strategy in the synthesis of kinase inhibitor libraries.
Key Reactions:
-
Amination: Reaction with primary or secondary amines, often under thermal or acid-catalyzed conditions, can be used to introduce diverse side chains. [2]* Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ether derivatives.
-
Thiolation: Reaction with thiols provides access to thioether analogues.
The pyrrole nitrogen (N7) can also be functionalized, typically through alkylation or arylation, to further modulate the compound's properties.
Potential Applications in Drug Discovery
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core are well-represented among approved and investigational drugs, particularly as inhibitors of various protein kinases. The structural modifications of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine make it an attractive scaffold for targeting kinases implicated in a range of diseases, including cancer, inflammatory disorders, and autoimmune diseases. [2][3] The introduction of the cyclopropyl group at the C5 position can enhance binding affinity and selectivity for specific kinase targets, while also potentially improving pharmacokinetic properties. This makes 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine a valuable building block for the synthesis of next-generation kinase inhibitors.
Safety Information
As with any chemical compound, 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, it is noted that long-term or excessive exposure may cause irritation to the respiratory system, eyes, and skin. [1]
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
-
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. Available at: [Link]
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Available at: [Link]
-
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. Available at: [Link]
- Ben P, et al. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
-
Chen, Y., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3823. Available at: [Link]
- CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
NIST. 7H-pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl-. Available at: [Link]
-
EPA. 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Properties. Available at: [Link]
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
PubChemLite. 4-chloro-7-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5035. Available at: [Link]
-
SpectraBase. 4-Chloro-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine - Optional[13C NMR]. Available at: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. srinichem.com [srinichem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
